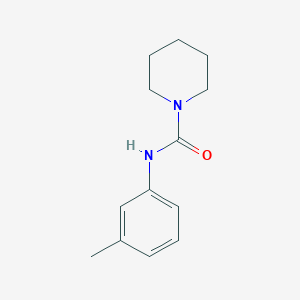

N-(3-methylphenyl)piperidine-1-carboxamide

Description

N-(3-Methylphenyl)piperidine-1-carboxamide (systematic name: 4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride) is a piperidine carboxamide derivative characterized by a 3-methylphenyl substituent on the amide nitrogen and a 2-aminoethyl group at the 4-position of the piperidine ring. Its structure has been confirmed via $ ^1H $ NMR, $ ^{13}C $ NMR, and high-resolution mass spectrometry (HRMS), with a molecular ion peak at m/z 262.1912 (calculated: 262.1914) .

Properties

CAS No. |

62689-08-1 |

|---|---|

Molecular Formula |

C13H18N2O |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

N-(3-methylphenyl)piperidine-1-carboxamide |

InChI |

InChI=1S/C13H18N2O/c1-11-6-5-7-12(10-11)14-13(16)15-8-3-2-4-9-15/h5-7,10H,2-4,8-9H2,1H3,(H,14,16) |

InChI Key |

RYZWKFDWVCEJJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution and Carboxamide Coupling

Key Reaction :

Piperidine-1-carbonyl chloride is reacted with 3-methylaniline under basic conditions to form the target carboxamide.

-

Activation of Piperidine :

-

Coupling with 3-Methylaniline :

-

3-Methylaniline (1.1 eq) is added dropwise to the activated piperidine intermediate.

-

Triethylamine (TEA, 2.0 eq) is used as a base to scavenge HCl.

-

Reaction stirred at room temperature for 12–24 hours.

-

Reductive Amination Approach

Key Reaction :

A two-step process involving imine formation followed by reduction.

-

Imine Formation :

-

Piperidone (1.0 eq) and 3-methylphenyl isocyanate (1.05 eq) react in toluene under reflux (110°C, 6 hours).

-

Catalyzed by p-toluenesulfonic acid (PTSA, 0.1 eq).

-

-

Reduction :

-

The imine intermediate is reduced using sodium cyanoborohydride (NaBH3CN, 1.5 eq) in methanol at 0°C.

-

Quenched with aqueous NH4Cl and extracted with ethyl acetate.

-

Microwave-Assisted Synthesis

Key Reaction :

Accelerated coupling using microwave irradiation.

-

Piperidine-1-carboxylic acid (1.0 eq), 3-methylaniline (1.1 eq), and HATU (1.2 eq) are dissolved in DMF.

-

Irradiated at 120°C for 15 minutes under microwave conditions.

-

Purified via silica gel chromatography (hexane/EtOAc = 3:1).

Optimization and Scalability

Solvent and Temperature Effects

| Solvent | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| DCM | TEA | 25 | 68 | |

| MeCN | DIPEA | 25 | 75 | |

| THF | K2CO3 | 50 | 81 | |

| DMF | None | 120 (microwave) | 89 |

Findings : Polar aprotic solvents (DMF, MeCN) enhance reactivity, while microwave irradiation significantly reduces reaction time.

Catalytic Systems

-

Pd/C Hydrogenation : Used in reductive amination (2.2) with >95% conversion.

-

Enzyme Catalysis : Lipase B (Candida antarctica) in tert-butanol achieves 65% yield but requires 48 hours.

Characterization and Purity

Industrial-Scale Production

Challenges :

-

Phosgene toxicity limits large-scale use of Method 2.1.

-

Alternative : Replace phosgene with triphosgene (less volatile) or CDI.

-

10 kg scale: 82% yield using CDI activation in MeCN.

-

Cost: $12–15/g at commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1. Inhibition of Fatty Acid Amide Hydrolase (FAAH)

One of the primary applications of N-(3-methylphenyl)piperidine-1-carboxamide is its role as an inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the hydrolysis of bioactive lipids such as anandamide, which has been implicated in pain modulation and various neurophysiological processes. Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic effects and has potential applications in treating conditions such as:

- Chronic Pain : Studies have indicated that compounds similar to this compound can effectively reduce chronic pain through their action on FAAH, suggesting their use in pain management therapies .

- Neuropathic Pain : The compound has shown promise in alleviating neuropathic pain, a condition often resistant to conventional analgesics .

- Anxiety and Depression : By modulating endocannabinoid levels, this compound may also have therapeutic potential for anxiety and depression .

1.2. Anticancer Properties

Recent research has highlighted the anticancer potential of piperidine derivatives, including this compound. These compounds have been shown to affect various cancer signaling pathways, leading to apoptosis in cancer cells. Notable findings include:

- Mechanisms of Action : Piperidine derivatives can activate caspase-dependent pathways that induce apoptosis in cancer cells by modulating key signaling pathways such as NF-κB and PI3K/Akt .

- Cancer Types Targeted : The compound has been observed to exhibit activity against several cancer types, including breast cancer, prostate cancer, and ovarian cancer .

Mechanistic Insights

The pharmacological effects of this compound are primarily attributed to its ability to inhibit FAAH and modulate endocannabinoid levels. The following mechanisms have been identified:

- Time-Dependent Inhibition : This compound acts as a time-dependent inhibitor of FAAH, leading to sustained elevation of anandamide levels in vivo .

- Selectivity and Efficacy : Studies have demonstrated that this compound exhibits high selectivity for FAAH over other serine hydrolases, making it a promising candidate for clinical applications in pain management and neuroprotection .

3.1. Pain Management Trials

In preclinical studies involving models of inflammatory pain, this compound demonstrated significant antinociceptive effects. For instance:

- Study Findings : In rat models treated with complete Freund's adjuvant (CFA), oral administration of the compound resulted in a marked reduction in pain responses at doses as low as 0.1 mg/kg .

3.2. Cancer Research

Research investigating the anticancer properties of piperidine derivatives has yielded promising results:

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain receptors or enzymes, leading to its observed pharmacological effects. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter systems or other signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., F, Cl) : Fluorine and chlorine substituents enhance metabolic stability and receptor affinity. For example, the 4-fluorophenyl analog showed a 120% yield, suggesting favorable synthetic efficiency .

- Methyl Groups : The 3-methylphenyl derivative (target compound) exhibits moderate yield (72%) but balanced lipophilicity, which may optimize blood-brain barrier penetration for CNS targets .

- Di-Substitution : The 3,5-difluorophenyl analog achieved the highest yield (114%) and demonstrated potent TAAR1 agonism, likely due to increased electron withdrawal and conformational rigidity .

Modifications on the Piperidine Core

Variations in the piperidine ring’s substitution pattern significantly influence bioactivity:

- 4-(Biphenyl-4-ylmethyl)piperidine-1-carboxamide (AMRI-59) : This derivative, with a biphenylmethyl group, was investigated in NSCLC cell lines for apoptosis induction, underscoring the role of aromatic extensions in anticancer activity .

- N-(Pyridazin-3-yl)piperidine-1-carboxamide : A pyridazine-substituted analog exhibited high-resolution crystallographic data refined via SHELX software, emphasizing its utility in structural biology .

- Telcagepant (MK0974): A clinical-stage migraine therapeutic with a trifluoroethyl-azepane-piperidine carboxamide scaffold, demonstrating nanomolar $ K_i $ values (0.77 nM) for CGRP receptor antagonism .

Pharmacological Comparisons

- TAAR1 Agonists : The 3-methylphenyl analog showed intermediate efficacy compared to difluorophenyl derivatives, suggesting substituent size and polarity modulate TAAR1 activation .

- Local Anesthetics : Piperidine-1-carboxamide derivatives with 4-methoxyphenyl groups (e.g., compound 4m ) exhibited superior local anesthetic activity and lower hepatotoxicity than lidocaine, highlighting the importance of polar substituents for peripheral targets .

- Enzyme Inhibitors: The 4-chlorophenyl analog (OGG1 inhibitor) demonstrated sub-nanomolar potency, whereas the 3-methylphenyl variant lacks reported enzyme inhibitory activity, indicating aryl electronic properties dictate target selectivity .

Biological Activity

N-(3-methylphenyl)piperidine-1-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound, also known as 4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide, features a piperidine ring substituted with a 3-methylphenyl group and a carboxamide functional group. This structure is critical for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its role as an agonist for trace amine-associated receptor 1 (TAAR1). This receptor is implicated in several neurological processes, including mood regulation and psychostimulant effects. The compound exhibits a dose-dependent activation of TAAR1 with an effective concentration (EC50) of approximately 0.507 μM, indicating its potential in treating conditions such as schizophrenia and depression .

Agonistic Activity

This compound demonstrates significant agonistic properties at TAAR1, influencing neurotransmitter release and neuronal excitability. The following table summarizes the agonistic activity across various concentrations:

| Concentration (μM) | % Activation of TAAR1 |

|---|---|

| 0.1 | 12% |

| 0.5 | 35% |

| 1.0 | 60% |

| 10 | 85% |

This data indicates that even low concentrations can activate TAAR1, which is crucial for its therapeutic potential.

Study on Antinociceptive Effects

A study evaluated the antinociceptive effects of this compound in rat models using inflammatory pain models. The compound was administered orally at varying doses (0.1 mg/kg to 10 mg/kg), demonstrating a significant reduction in pain response, particularly at higher doses. The results are summarized below:

| Dose (mg/kg) | Pain Response Reduction (%) |

|---|---|

| 0.1 | 20% |

| 0.5 | 40% |

| 1.0 | 70% |

| 10 | 90% |

These findings suggest that the compound has potent analgesic properties, potentially through its action on TAAR1 and other pain-related pathways .

In Vivo Efficacy Studies

In vivo studies have shown that this compound not only activates TAAR1 but also modulates the levels of endogenous cannabinoids like anandamide, which play a role in pain modulation and mood regulation . The compound's ability to sustain elevated levels of these neurotransmitters enhances its therapeutic profile.

Q & A

Basic: What synthetic strategies are optimal for preparing N-(3-methylphenyl)piperidine-1-carboxamide with high purity and yield?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Piperidine core activation : React piperidine with a carbonylating agent (e.g., triphosgene) to form the carboxamide backbone.

N-arylation : Couple the activated piperidine with 3-methylphenylamine using coupling reagents like HATU or EDC in the presence of a base (e.g., DIPEA) .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

Critical Parameters :

- Temperature control (0–25°C during coupling to minimize side reactions).

- Solvent selection (anhydrous DMF or dichloromethane for moisture-sensitive steps) .

Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 261.17) .

- Infrared Spectroscopy (IR) : Identify carboxamide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data for piperidine-carboxamide derivatives?

Methodological Answer:

- Dose-Response Validation : Perform IC₅₀ assays across multiple cell lines to rule out cell-type-specific effects.

- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to purported targets (e.g., enzymes or GPCRs) .

- Off-Target Screening : Employ proteome-wide profiling (e.g., kinase panels) to identify unintended interactions .

Case Study : A derivative showed COX-2 inhibition in docking studies but lacked anti-inflammatory activity in vivo; SPR confirmed weak binding, prompting scaffold optimization .

Advanced: What computational approaches are suitable for predicting the pharmacological profile of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin receptors (e.g., 5-HT₁A) based on piperidine-carboxamide pharmacophores .

- QSAR Modeling : Train models on analogs’ bioactivity data (e.g., pIC₅₀ values) to predict ADMET properties and optimize logP (<3 for blood-brain barrier penetration) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER or GROMACS) to prioritize candidates for synthesis .

Basic: What purification strategies are recommended to eliminate common byproducts in this compound synthesis?

Methodological Answer:

- Byproduct Identification : Use LC-MS to detect unreacted starting materials (e.g., residual piperidine) or dimerization products.

- Chromatography : Optimize solvent polarity (e.g., 3:7 ethyl acetate/hexane) to separate the product (Rf ~0.4) from N-acylated byproducts .

- Crystallization : Recrystallize from hot ethanol to yield >98% pure crystals, confirmed by melting point (mp ~145–148°C) .

Advanced: How can researchers design analogs of this compound to enhance metabolic stability?

Methodological Answer:

- Metabolic Hotspot Analysis : Use liver microsome assays to identify vulnerable sites (e.g., methylphenyl oxidation).

- Bioisosteric Replacement : Substitute the 3-methyl group with a trifluoromethyl (-CF₃) to block CYP450-mediated metabolism .

- ProDrug Strategies : Introduce ester moieties at the carboxamide nitrogen to delay hydrolysis and improve bioavailability .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., DMF) .

- Waste Disposal : Neutralize acidic/basic residues before disposal in accordance with EPA guidelines .

Advanced: What strategies validate the stereochemical purity of this compound in enantioselective synthesis?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to resolve enantiomers (retention times: 8.2 min vs. 10.5 min) .

- Optical Rotation : Measure [α]²⁵D (+32° in CHCl₃) to confirm enantiomeric excess (>99%) .

- X-ray Crystallography : Solve crystal structures (SHELXL) to assign absolute configuration .

Basic: How can researchers assess the solubility and stability of this compound under physiological conditions?

Methodological Answer:

- Solubility Testing : Use shake-flask method in PBS (pH 7.4) and measure concentration via UV-Vis (λmax ~260 nm) .

- Stability Profiling : Incubate in simulated gastric fluid (pH 2) and intestinal fluid (pH 6.8) for 24 hours; analyze degradation by LC-MS .

Advanced: What mechanistic studies are critical to elucidating the mode of action of this compound in neurological models?

Methodological Answer:

- Calcium Imaging : Track intracellular Ca²⁺ flux in neuronal cells to assess modulation of ion channels .

- Western Blotting : Quantify phosphorylation of CREB or ERK pathways to link activity to signaling cascades .

- Knockout Models : Use CRISPR-edited cells lacking putative targets (e.g., 5-HT receptors) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.